[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride
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Description
[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEM is a derivative of oxanamide and is commonly used as an intermediate in the synthesis of other chemical compounds.
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Development
[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride serves as a key intermediate in the synthesis of various biologically active compounds. Its role in chemical reactions is vital for the development of new pharmaceuticals. For instance, it has been used in the synthesis of neurokinin-1 receptor antagonists, which are effective in pre-clinical tests relevant to emesis and depression treatment (Harrison et al., 2001). Additionally, this compound is involved in the production of quinazoline-based ruthenium complexes, which show promise in transfer hydrogenation reactions, an important process in organic chemistry (Karabuğa et al., 2015).
Role in Anticancer Drug Synthesis
The compound is an essential intermediate for synthesizing various anticancer drugs. It is synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, and its derivatives have shown potential biological activities, including anticancer properties (Wang et al., 2016).
Heterocyclic Chemistry and Biological Interactions
In heterocyclic chemistry, derivatives of [4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride have been synthesized and studied for their interaction with various biological molecules. For example, its interaction with hydrazine hydrate leads to the formation of new compounds with potential biological significance (Chumachenko et al., 2014).
Exploration in Molecular Design
This compound plays a significant role in the exploration of molecular design, particularly in the development of dopamine receptor antagonists and inhibitors of the PI3K-AKT-mTOR pathway. Its structural properties allow for the creation of novel compounds with specific pharmacological activities (Hobbs et al., 2019).
properties
IUPAC Name |
(4-morpholin-4-yloxan-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12;;/h1-9,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXPKYRTIUVFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)N2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride |
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